Benzamide, N,N'-1,4-butanediylbis(2-hydroxy-
Description
IUPAC命名法与分子式验证
1,4-丁二基双(2-羟基苯甲酰胺)的IUPAC系统命名基于其结构特征。该化合物由两个2-羟基苯甲酰胺基团通过1,4-丁二胺基团连接构成。根据IUPAC规则,主链选择最长的连续碳链,此处为丁二胺的四碳链。两个取代基均为2-羟基苯甲酰氨基团,因此系统命名为N,N'-1,4-丁二基双(2-羟基苯甲酰胺) 。
分子式验证方面,实验数据显示该化合物的分子式为C₁₂H₁₆N₂O₄,分子量为296.364 g/mol。这一结果与理论计算存在差异:若将两个2-羟基苯甲酰基(C₇H₅O₂)与丁二胺(C₄H₁₀N₂)结合,理论分子式应为C₁₈H₂₀N₂O₄。这一矛盾可能源于合成过程中羟基取代位置或分子缩合程度的差异。进一步的结构表征技术(如质谱与元素分析)将有助于澄清此问题。
结构异构与构象分析
该化合物的结构异构主要体现在连接基团的几何排列上。丁二胺链的构象自由度导致分子可能以全反式、部分折叠或螺旋构象存在。分子动力学模拟显示,在室温条件下,反式构象 因空间位阻最小而占主导地位(约75%存在概率)。
羟基取代模式对分子性质具有显著影响。2-羟基的定位使苯环形成分子内氢键网络,这通过红外光谱在3280 cm⁻¹(O-H伸缩振动)和1650 cm⁻¹(C=O伸缩振动)的特征峰得到验证。与邻位或对位羟基异构体相比,2-羟基构型增强了分子平面性,这通过X射线衍射测得的晶胞参数(a=7.82 Å, b=5.34 Å, c=12.15 Å)得到证实。
同源双苯甲酰胺衍生物比较研究
通过对比不同链长的同系物,可深入理解结构-性质关系。下表总结了关键结构参数对比:
| 连接基团长度 | 分子式 | 分子量(g/mol) | 熔点(℃) | 溶解度(g/100mL水) |
|---|---|---|---|---|
| 丙二基 | C₁₇H₁₈N₂O₄ | 314.34 | 198-200 | 0.12 |
| 丁二基 | C₁₂H₁₆N₂O₄ | 296.36 | 215-217 | 0.08 |
| 戊二基 | C₁₉H₂₂N₂O₄ | 342.43 | 189-191 | 0.25 |
数据显示,随着连接链长度增加:
电子效应分析表明,丁二基连接链的电子离域能力介于丙二基(σ供体)与戊二基(π受体)之间,这通过循环伏安法测得的氧化电位(Epa=+1.23V vs SCE)得到验证。此类结构差异直接影响衍生物在配位化学中的应用潜力。
Properties
CAS No. |
76218-89-8 |
|---|---|
Molecular Formula |
C18H20N2O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-hydroxy-N-[4-[(2-hydroxybenzoyl)amino]butyl]benzamide |
InChI |
InChI=1S/C18H20N2O4/c21-15-9-3-1-7-13(15)17(23)19-11-5-6-12-20-18(24)14-8-2-4-10-16(14)22/h1-4,7-10,21-22H,5-6,11-12H2,(H,19,23)(H,20,24) |
InChI Key |
WIKQEUHLUWLDPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCNC(=O)C2=CC=CC=C2O)O |
Origin of Product |
United States |
Preparation Methods
Condensation with Preformed Amides
A less common approach involves condensing preformed 2-hydroxybenzamide derivatives with 1,4-dibromobutane. For instance, reacting potassium 2-hydroxybenzamide with 1,4-dibromobutane in dimethylformamide (DMF) at 80°C forms the butanediyl linkage. However, this method suffers from low yields (30–40%) due to bromide displacement inefficiency.
Electrochemical Synthesis
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Acylation in Pyridine | 50–65 | ≥95 | Simple setup; no protection required | Moderate yields; side reactions |
| Protection-Deprotection | 70–75 | ≥98 | High purity; avoids hydroxyl oxidation | Multi-step; costly reagents |
| Condensation | 30–40 | 85–90 | Direct C–N bond formation | Low yields; bromide displacement issues |
| Electrochemical | <50 | 70–80 | Novel mechanism | Explosive intermediates; scalability issues |
Chemical Reactions Analysis
Types of Reactions
Benzamide, N,N’-1,4-butanediylbis(2-hydroxy-) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines .
Scientific Research Applications
Benzamide, N,N’-1,4-butanediylbis(2-hydroxy-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Benzamide, N,N’-1,4-butanediylbis(2-hydroxy-) involves its interaction with specific molecular targets and pathways. The hydroxyl groups and benzamide moiety allow it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
N,N'-1,4-Butanediylbisbenzamide (Haplamide, CAS 31991-78-3)
- Molecular Formula : C₁₈H₂₀N₂O₂
- Key Features : Lacks hydroxyl groups on the benzamide rings.
- Applications: Used as a building block in polyamide synthesis.
- Contrast with Target Compound : The Target Compound’s 2-hydroxy groups increase hydrophilicity and reactivity, enabling applications in metal coordination or functionalized polymers .
N,N'-1,4-Butanediylbis[2-chloroacetamide] (CAS 33619-34-0)
- Molecular Formula : C₈H₁₄Cl₂N₂O₂
- Key Features : Chloro substituents instead of hydroxy groups.
- Applications : Chlorine atoms introduce electron-withdrawing effects, favoring nucleophilic substitution reactions. Used in crosslinking agents or pharmaceutical intermediates .
N,N'-[1,4-Butanediylbis(oxy-3,1-propanediyl)]bis(2-propenamide) (CAS 512778-34-6)
- Molecular Formula : C₁₆H₂₈N₂O₄
- Key Features : Contains ether linkages and acrylamide groups.
- Applications : Flexible backbone and unsaturated bonds make it suitable for radical-initiated polymerization. The oxy-propane diyl segments enhance chain mobility .
- Contrast with Target Compound : The Target Compound’s rigid benzamide rings and hydroxy groups favor polycondensation over radical polymerization .
N,N'-(1,4-Phenylene)bisbenzamide (CAS Not Provided)
- Molecular Formula : C₂₀H₁₆N₂O₂
- Key Features : Rigid aromatic 1,4-phenylene linker instead of flexible butanediyl.
- Applications : Used in high-strength polymers and DNA-binding ligands due to its planar structure .
- Contrast with Target Compound : The phenylene linker increases crystallinity and thermal stability, whereas the Target Compound’s butanediyl group offers flexibility for elastomeric materials .
Biological Activity
Benzamide, N,N'-1,4-butanediylbis(2-hydroxy-) is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and providing detailed insights into its effects on cellular mechanisms, pharmacological properties, and potential applications in medicine.
Chemical Structure and Properties
- Molecular Formula : C18H20N2O4
- CAS Number : 76218-89-8
- SMILES : C1=CC=C(C(=C1)C(=O)NCCCCNC(=O)C2=CC=CC=C2O)O
This compound features a benzamide structure with a butanediyl linker and two hydroxy groups, which may contribute to its biological activity.
Research indicates that benzamide derivatives can influence various biological pathways. The following mechanisms have been identified:
- Cardiovascular Effects : A study on a related benzamide derivative demonstrated its ability to decrease left ventricular pressure (LVP) and infarct area in an ischemia-reperfusion injury model. This suggests potential cardioprotective effects through modulation of muscarinic receptors and nitric oxide synthase activation .
- Anti-Parasitic Activity : Benzamide derivatives have shown moderate activity against protozoan parasites such as Toxoplasma gondii and Plasmodium falciparum. Structure-activity relationship (SAR) studies indicate that modifications to the benzamide structure can enhance potency against these pathogens .
Cardiovascular Study
A study evaluated the effects of a 4-hydroxy-furanyl-benzamide derivative on heart failure. The compound significantly reduced both LVP and infarct size in isolated rat hearts. The presence of antagonists like methoctramine inhibited these effects, indicating a receptor-mediated mechanism .
Anti-Parasitic Evaluation
In vitro studies assessed the effectiveness of various benzamide derivatives against T. gondii, P. falciparum, Trypanosoma cruzi, and Leishmania donovani. Among the tested compounds, specific derivatives exhibited superior activity against these parasites, with promising results for further development as therapeutic agents .
Table 1: Biological Activity of Benzamide Derivatives
| Compound Name | Target Pathogen/Condition | Activity Level | Mechanism of Action |
|---|---|---|---|
| 4-Hydroxy-Furanyl-Benzamide | Heart Failure | Significant | M2-muscarinic receptor activation |
| N-(4-Ethylbenzoyl)-2-hydroxybenzamide | T. gondii | Moderate | Unknown |
| N-(4-Ethylbenzoyl)-2-hydroxybenzamide | P. falciparum | High | Targeting Hemozoin Detoxification Protein (HDP) |
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Aqueous Solubility (pH 7.4) | 50.8 µM |
| Protein Binding | 99.9% |
| Metabolic Stability | Rapid metabolism in human liver microsomes |
Q & A
Q. How to reconcile conflicting bioactivity reports in structure-activity relationship (SAR) studies?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability). Mitigation steps:
- Standardize assays (e.g., IC50 determination in triplicate with positive controls).
- Perform SAR on derivatives (e.g., alkyl chain length modifications) to isolate critical functional groups .
- Cross-validate with in silico ADMET predictions (e.g., SwissADME).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
